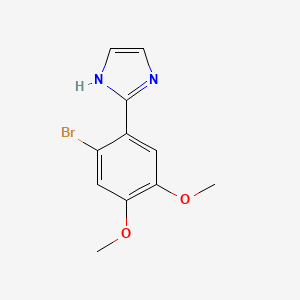

2-(2-Bromo-4,5-dimethoxyphenyl)imidazole

Description

2-(2-Bromo-4,5-dimethoxyphenyl)imidazole (CAS#: 1822850-43-0) is a halogenated aromatic imidazole derivative characterized by a bromine atom at the 2-position and methoxy groups at the 4- and 5-positions of the phenyl ring attached to the imidazole core. Its synthesis typically involves condensation reactions, as exemplified by methods using aldehydes and sodium metabisulfite under nitrogen atmospheres . Key physical properties include a molecular formula of C₁₁H₁₀BrN₂O₂ and a molecular weight of 298.12 g/mol .

Properties

Molecular Formula |

C11H11BrN2O2 |

|---|---|

Molecular Weight |

283.12 g/mol |

IUPAC Name |

2-(2-bromo-4,5-dimethoxyphenyl)-1H-imidazole |

InChI |

InChI=1S/C11H11BrN2O2/c1-15-9-5-7(11-13-3-4-14-11)8(12)6-10(9)16-2/h3-6H,1-2H3,(H,13,14) |

InChI Key |

KIRHXRWHZBRQFB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C2=NC=CN2)Br)OC |

Origin of Product |

United States |

Preparation Methods

Bromination of 3,4-Dimethoxybenzaldehyde

The synthesis often begins with the bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde) to introduce the bromine substituent at the ortho position relative to the aldehyde group. In a representative procedure, 3,4-dimethoxybenzaldehyde is dissolved in acetic acid and treated with bromine at 30–40°C, yielding 2-bromo-4,5-dimethoxybenzaldehyde with >90% efficiency. The reaction proceeds via electrophilic aromatic substitution, where the electron-donating methoxy groups direct bromination to the C2 position.

Key Data:

Imidazole Ring Formation via Condensation

The brominated aldehyde is subsequently converted to the imidazole derivative. A common approach involves condensation with ammonium acetate and benzil in refluxing ethanol or acetic acid. For example, 2-bromo-4,5-dimethoxybenzaldehyde reacts with ammonium acetate and glyoxal under Debus-Radziszewski conditions to form the imidazole ring.

Mechanistic Insight:

The reaction proceeds through the formation of an α-brominated diketone intermediate, which undergoes cyclization with ammonia to generate the imidazole core.

Key Data:

-

Reagents: Ammonium acetate (3 equiv), glyoxal (1.2 equiv), ethanol, reflux, 6–8 hours.

Reductive Amination of 2-Bromo-4,5-dimethoxycinnamonitrile

Synthesis of 2-Bromo-4,5-dimethoxycinnamonitrile

An alternative route starts with the bromination of 3,4-dimethoxycinnamonitrile. Bromine in acetic acid selectively substitutes the C2 position of the aromatic ring, yielding 2-bromo-4,5-dimethoxycinnamonitrile.

Key Data:

Catalytic Hydrogenation to Imidazole

The nitrile group is reduced to an amine using hydrogen gas and palladium-on-carbon (Pd/C) in methanol. Subsequent cyclization with formaldehyde or formic acid forms the imidazole ring.

Key Data:

Suzuki-Miyaura Coupling for Late-Stage Functionalization

Brominated Imidazole Intermediate

A more modular approach involves synthesizing 4-bromo-1H-imidazole first, followed by Suzuki coupling with 2-bromo-4,5-dimethoxyphenylboronic acid. This method allows for precise control over substitution patterns.

Key Data:

Comparative Analysis of Methods

Optimization Strategies and Challenges

Regioselectivity in Bromination

The electron-rich nature of the dimethoxy-substituted aromatic ring complicates bromination, often leading to di- or tri-brominated byproducts. Using acetic acid as a solvent minimizes over-bromination by stabilizing the transition state.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-4,5-dimethoxyphenyl)imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole oxides.

Reduction: Reduction reactions can convert the bromo group to other functional groups.

Substitution: The bromo group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the bromo group in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles with different functional groups .

Scientific Research Applications

Synthesis of Therapeutic Agents

One of the prominent applications of 2-(2-Bromo-4,5-dimethoxyphenyl)imidazole is its role as a key intermediate in the synthesis of ivabradine, a drug used for treating heart conditions such as angina pectoris and heart failure. The synthesis process involves converting this compound into 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, which is subsequently transformed into ivabradine through a series of chemical reactions. This pathway highlights the compound's significance in developing pharmacologically active substances with bradycardic properties .

Research has demonstrated that imidazole derivatives, including 2-(2-Bromo-4,5-dimethoxyphenyl)imidazole, possess a wide range of biological activities. These include:

- Anti-inflammatory Effects : Studies have shown that imidazole derivatives can exhibit significant anti-inflammatory properties. For instance, novel imidazole analogues synthesized from various starting materials demonstrated promising results in reducing inflammation in animal models .

- Analgesic Activity : Some derivatives have been evaluated for their analgesic effects, showing comparable efficacy to standard pain relief medications like diclofenac .

- Anticancer Potential : The compound's structure allows it to interact with biological targets involved in cancer progression. Research indicates that certain imidazole derivatives can disrupt cellular integrity and affect glucose metabolism in cancer cells, showcasing their potential as anticancer agents .

Case Study 1: Synthesis and Evaluation of Anti-inflammatory Agents

A study focused on synthesizing new imidazole derivatives revealed that compounds derived from 2-(2-Bromo-4,5-dimethoxyphenyl)imidazole exhibited significant anti-inflammatory activity. The synthesized compounds were characterized using spectroscopic methods (IR, NMR) and evaluated using established pharmacological assays. The results indicated that some derivatives could effectively inhibit inflammation markers comparable to traditional anti-inflammatory drugs .

Case Study 2: Anticancer Activity Assessment

Another research effort investigated the cytotoxic effects of novel chalcone-imidazolium derivatives based on the structure of 2-(2-Bromo-4,5-dimethoxyphenyl)imidazole. The study employed molecular docking techniques to predict binding affinities to cancer-related targets and conducted in vitro assays to evaluate their cytotoxicity against various cancer cell lines. Results showed promising anticancer activity linked to the structural modifications introduced in the imidazole framework .

Table 1: Summary of Biological Activities of Imidazole Derivatives

Table 2: Synthesis Pathway for Ivabradine

| Step | Reaction Type | Intermediate Compound |

|---|---|---|

| Step 1 | Bromination | 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile |

| Step 2 | Cyclization | Ivabradine |

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4,5-dimethoxyphenyl)imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the imidazole ring .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

a. Melting Points and Structural Rigidity

- Analog 1 : 2-(4-(Bromomethyl)phenyl)-1-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole () has a lower melting point (152–154°C), likely due to reduced steric hindrance and flexibility from the bromomethyl and fluorophenyl groups.

- Analog 2 : 2,4,5-Tribromoimidazole (CAS#: 2034-22-2) has a molecular weight of 304.77 g/mol and a higher bromine content, which may increase density but reduce solubility in polar solvents compared to the target compound .

b. Solubility and Electronic Effects

The methoxy groups in the target compound enhance solubility in organic solvents (e.g., DMF, chloroform) due to their electron-donating nature, whereas bromine atoms introduce lipophilicity. In contrast, 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole () contains a pentyl chain, further increasing hydrophobicity and altering pharmacokinetic profiles .

Spectroscopic and Analytical Data

a. NMR Spectroscopy

- Target Compound : The ¹H NMR spectrum of 2-(2-Bromo-4,5-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole () shows aromatic protons (δ 7.60–7.22 ppm) and a broad NH peak (δ 9.67 ppm). The ¹³C NMR reveals signals for methoxy carbons (~55–60 ppm) and aromatic carbons (128–140 ppm) .

- Analog 3 : 2-(2-Bromophenyl)-4,5-dihydro-1H-imidazole () exhibits distinct shifts for dihydroimidazole protons (δ 4.0–4.5 ppm) and a downfield NH signal (δ 8.5–9.0 ppm), reflecting reduced conjugation compared to the fully aromatic target compound .

b. Mass Spectrometry High-resolution mass spectrometry (HRMS) of the target compound’s diphenyl analog (C₂₁H₁₅N₂Cl₂) confirms a molecular ion at m/z 365.0607 , while 25B-NBOMe (a non-imidazole analog with a bromo-dimethoxyphenyl group) has a molecular weight of 336.2 g/mol, emphasizing the role of the imidazole core in fragmentation patterns .

Biological Activity

2-(2-Bromo-4,5-dimethoxyphenyl)imidazole is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.

The compound 2-(2-Bromo-4,5-dimethoxyphenyl)imidazole can be synthesized through various methods involving the bromination of imidazole derivatives. The synthesis typically yields high purity and significant yields, with reports indicating yields up to 97% under optimized conditions . The compound's structure includes a bromo substituent and two methoxy groups on the phenyl ring, which contribute to its biological activity.

Biological Activity Overview

The biological activities of 2-(2-Bromo-4,5-dimethoxyphenyl)imidazole are primarily linked to its interactions with various biological targets. Notably, imidazole derivatives have been associated with several pharmacological effects:

- Anticancer Activity : Imidazole derivatives, including those similar to 2-(2-Bromo-4,5-dimethoxyphenyl)imidazole, have shown significant anticancer properties. For instance, compounds structurally related to imidazole have demonstrated IC50 values as low as 0.4 nM against various cancer cell lines . These compounds inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

- Antimicrobial Activity : The imidazole scaffold has also been implicated in antimicrobial activity. Studies have shown that related compounds exhibit potent inhibitory effects against a range of pathogens with minimum inhibitory concentration (MIC) values in the low microgram/milliliter range . The presence of electron-withdrawing groups enhances this activity.

- Cholinesterase Inhibition : Research indicates that imidazole derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's . Variations in substituents on the imidazole ring significantly affect their inhibitory potency.

Case Studies and Research Findings

- Anticancer Studies : A study evaluating a series of imidazole derivatives found that specific substitutions at the phenyl ring significantly increased antiproliferative activity against cancer cell lines. The structure–activity relationship (SAR) analysis revealed that the presence of methoxy and bromo groups enhanced bioactivity compared to unsubstituted analogs .

- Antimicrobial Evaluation : In vitro studies demonstrated that 2-(2-Bromo-4,5-dimethoxyphenyl)imidazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using standard microbiological techniques, yielding promising results in terms of MIC values .

- Cholinesterase Inhibition : A review highlighted that imidazole-based compounds are effective cholinesterase inhibitors. The study indicated that smaller substituents on the imidazole core enhance binding affinity and inhibitory activity against AChE and BChE, suggesting potential applications in treating cognitive disorders .

Data Tables

Q & A

Q. What are the standard synthetic routes for 2-(2-Bromo-4,5-dimethoxyphenyl)imidazole?

- Methodological Answer: The compound is typically synthesized via multi-component reactions or catalytic methods. For example, TMSOTf-catalyzed condensation using hexamethyldisilazane as a nitrogen source achieves quantitative yields in some trisubstituted imidazoles . Precursor-based strategies, such as bromination of dimethoxy-substituted intermediates (e.g., 2-(3,4-dimethoxyphenyl) derivatives), are also employed, as seen in patent applications for related bromide precursors . Multi-component protocols involving aldehydes, ammonium acetate, and aryl bromides under reflux conditions (e.g., in acetic acid or ethanol) are common .

Q. How is 2-(2-Bromo-4,5-dimethoxyphenyl)imidazole characterized structurally?

- Methodological Answer: Structural confirmation requires a combination of techniques:

- NMR Spectroscopy: H and C NMR identify substituent patterns (e.g., bromo and methoxy groups). For example, aromatic protons appear at δ 7.26–7.93 ppm in DMSO-d, with methoxy signals near δ 3.34–3.86 ppm .

- IR Spectroscopy: Peaks at 1666 cm (C=N stretching) and 1213 cm (C–O) confirm imidazole core and methoxy groups .

- Mass Spectrometry: HRMS or ESI-MS validates molecular weight (e.g., [M+H] at m/z 365.0607 for analogous brominated imidazoles) .

Q. What are the solubility and storage recommendations for this compound?

- Methodological Answer: The compound is sparingly soluble in polar aprotic solvents like acetonitrile (as observed for structurally similar imidazoles) and should be stored at -20°C in airtight containers to prevent degradation . Pre-weighing aliquots under inert atmospheres (e.g., nitrogen) minimizes hygroscopic effects.

Advanced Research Questions

Q. How can reaction yields be optimized for brominated imidazole derivatives under catalytic conditions?

- Methodological Answer: Optimization involves:

- Catalyst Screening: TMSOTf (0.2–1.0 equiv.) enhances electrophilic activation in hexamethyldisilazane-mediated syntheses, achieving >90% yields in some cases .

- Solvent Selection: Polar solvents (e.g., DMSO, DMF) improve solubility of aryl aldehydes and brominated precursors .

- Stoichiometric Ratios: A 1:1.2 molar ratio of aldehyde to ammonium acetate minimizes side products in multi-component reactions .

- Temperature Control: Refluxing at 80–100°C for 6–12 hours ensures complete cyclization .

Q. What strategies resolve discrepancies in reported melting points or spectroscopic data?

- Methodological Answer: Contradictions arise from polymorphic forms or impurities. To address:

- Cross-Validation: Compare melting points with DSC analysis and confirm purity via HPLC (>98%) .

- Crystallography: Single-crystal X-ray diffraction (e.g., dihedral angles between aryl and imidazole rings) provides unambiguous structural data. For example, angles of 30.1–69.8° were reported for analogous compounds .

- Elemental Analysis: Match experimental vs. calculated C/H/N/Br percentages (e.g., 69.57% C, 4.17% H for brominated imidazoles) .

Q. How can regioselective functionalization be achieved at the imidazole core?

- Methodological Answer: Regioselectivity is controlled by:

- Protecting Groups: Allyl or benzyl groups at N1 direct electrophilic substitution to C2 or C4 positions .

- Metal Catalysis: Pd-mediated coupling (e.g., Suzuki for aryl boronic acids) at brominated sites retains methoxy group integrity .

- Directed Ortho-Metalation: Use of directing groups (e.g., methoxy) enables selective bromination at C2 .

Q. What computational methods predict bioactivity or binding modes of this compound?

- Methodological Answer:

- Molecular Docking: Software like AutoDock Vina evaluates interactions with targets (e.g., EGFR kinase). For example, docking scores of -8.2 kcal/mol were reported for similar imidazoles .

- ADMET Prediction: Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.2, indicating moderate lipophilicity) .

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .

Safety and Handling

Q. What hazards are associated with handling brominated imidazoles?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.